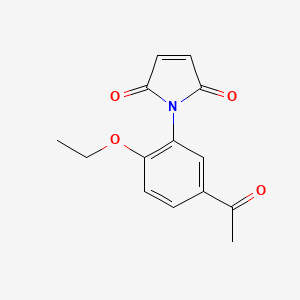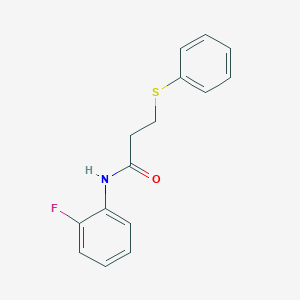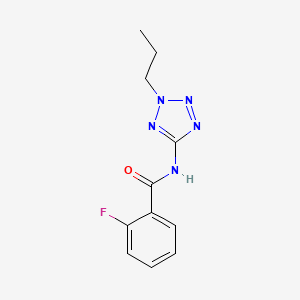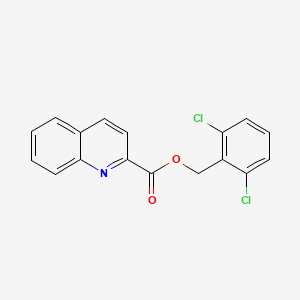
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione, also known as AED, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. AED belongs to the family of pyrrole-2,5-dione derivatives and has been studied for its potential applications in various areas of medical research.
Mechanism of Action
The mechanism of action of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound also modulates the expression of various genes, including those involved in apoptosis, cell cycle regulation, and angiogenesis. Additionally, this compound has been shown to interact with various proteins, including tubulin, Hsp90, and PTP1B.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has also been shown to have antioxidant and anti-angiogenic properties. However, the exact biochemical and physiological effects of this compound may vary depending on the concentration, duration, and mode of administration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione. One of the future directions is to explore the potential applications of this compound in combination with other drugs or therapies. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various areas of medical research. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the inhibition of various signaling pathways and modulation of gene expression. While this compound has several advantages for lab experiments, its poor solubility in aqueous solutions may limit its bioavailability and efficacy. Further research is needed to explore the potential applications and molecular mechanisms of this compound.
Synthesis Methods
The synthesis of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione involves the reaction of 5-acetyl-2-ethoxyaniline and dimethyl acetylenedicarboxylate in the presence of a catalyst. The reaction proceeds through a Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction, and finally, a decarboxylation step. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Scientific Research Applications
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been studied for its potential applications in various areas of medical research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and neuroinflammation.
properties
IUPAC Name |
1-(5-acetyl-2-ethoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-19-12-5-4-10(9(2)16)8-11(12)15-13(17)6-7-14(15)18/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYXAWBKDWBFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5762121.png)
![methyl 4-[({[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5762126.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5762130.png)
![3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5762133.png)

![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)



![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)
